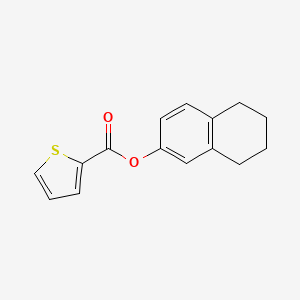![molecular formula C15H19NO4 B5707921 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine](/img/structure/B5707921.png)
4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine, also known as DMAMCL, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a derivative of morpholine and has a unique chemical structure that makes it suitable for use in different research areas.
作用机制
The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine can induce apoptosis in cancer cells, inhibit cell proliferation, and induce oxidative stress. Additionally, 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine is its potential as a novel drug candidate for the treatment of cancer and other diseases. 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has been shown to have potent anticancer activity in vitro, and its unique chemical structure makes it a promising candidate for further development. However, one of the limitations of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
未来方向
There are several future directions for research on 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine. One area of interest is in the development of novel drugs based on the structure of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine. Researchers are also investigating the use of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine as a fluorescent probe for biological imaging and as a precursor for the synthesis of other biologically active compounds. Additionally, studies are ongoing to further elucidate the mechanism of action of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine and to explore its potential use in combination with other anticancer drugs.
合成方法
4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine can be synthesized through a multi-step process that involves the reaction of morpholine with 3,4-dimethoxyphenylacrylic acid. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, and under controlled conditions of temperature and pressure. The resulting product is then purified using various techniques, including column chromatography and recrystallization, to obtain a pure form of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine.
科学研究应用
4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has been studied extensively for its potential applications in various scientific fields. One of the most promising areas of research is in the development of novel drugs for the treatment of cancer and other diseases. 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has been shown to have potent anticancer activity in vitro, and studies have demonstrated its ability to induce apoptosis in cancer cells. Additionally, 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has been investigated for its potential use as a fluorescent probe in biological imaging and as a precursor for the synthesis of other biologically active compounds.
属性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-18-13-5-3-12(11-14(13)19-2)4-6-15(17)16-7-9-20-10-8-16/h3-6,11H,7-10H2,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBNQJPWGMBPPP-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200486 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5707838.png)
![1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine](/img/structure/B5707846.png)
![3-[(2-chloro-4-nitrophenyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5707854.png)
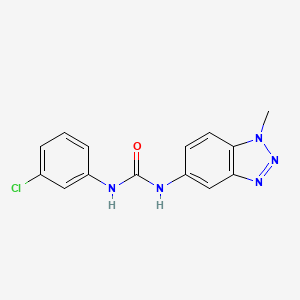
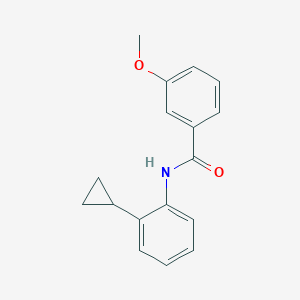

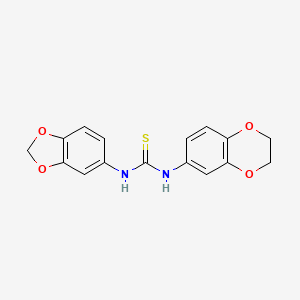
![4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide](/img/structure/B5707910.png)
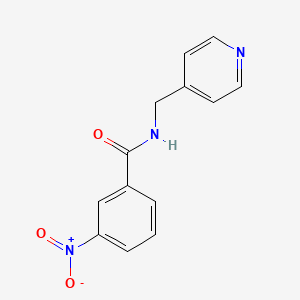
![3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B5707939.png)
![6-bromo-3-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5707948.png)
